2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one
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Overview
Description
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a quinoline moiety through a sulfanyl bridge. The presence of a chloro substituent and phenyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and quinazolinone precursors. The quinoline derivative can be synthesized through the Friedländer synthesis, which involves the condensation of aniline with a β-ketoester in the presence of a Lewis acid catalyst. The quinazolinone core is often prepared via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
The key step in the synthesis is the formation of the sulfanyl bridge, which is achieved by reacting the quinoline derivative with a thiol-containing quinazolinone under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the thiol group. The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinoline and quinazolinone moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, low to moderate temperatures.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone and quinoline moieties allow it to bind to active sites of enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. The sulfanyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other quinazolinone and quinoline derivatives, 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is unique due to its dual heterocyclic structure and the presence of a sulfanyl bridge. Similar compounds include:
Quinazolin-4(3H)-one derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Quinoline derivatives: Widely studied for their antimalarial and antibacterial activities.
Sulfur-containing heterocycles: Often exhibit enhanced biological activity due to the presence of sulfur, which can form strong interactions with biological targets.
The unique combination of these structural features in this compound makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C31H22ClN3O2S |
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Molecular Weight |
536.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C31H22ClN3O2S/c32-22-15-16-26-24(19-22)27(21-11-5-2-6-12-21)28(29(36)33-26)38-31-34-25-14-8-7-13-23(25)30(37)35(31)18-17-20-9-3-1-4-10-20/h1-16,19H,17-18H2,(H,33,36) |
InChI Key |
JCQLHSRBFFIHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SC4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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